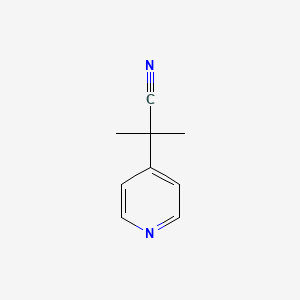

2-Methyl-2-(pyridin-4-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

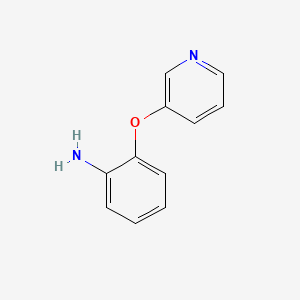

Vue d'ensemble

Description

“2-Methyl-2-(pyridin-4-yl)propanenitrile” is a chemical compound with the CAS Number: 79757-31-6 . It has a molecular weight of 146.19 and its IUPAC name is 2-methyl-2-(4-pyridinyl)propanenitrile . It is in powder form .

Molecular Structure Analysis

The InChI code for “2-Methyl-2-(pyridin-4-yl)propanenitrile” is 1S/C9H10N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-Methyl-2-(pyridin-4-yl)propanenitrile” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Metal Coordination Chemistry

Metal dithiocarbamate complexes based on pyridyl and nitrile groups, including 2-Methyl-2-(pyridin-4-yl)propanenitrile derivatives, exhibit unique structural and bonding characteristics. For instance, the synthesis and characterization of metal dithiocarbamate derivatives show significant insights into the coordination modes and electron delocalization within the complexes, highlighting their potential in designing new materials with specific magnetic, electronic, and structural properties (Halimehjani et al., 2015).

Organic Synthesis and Catalysis

2-Methyl-2-(pyridin-4-yl)propanenitrile serves as a foundational unit for the synthesis of complex organic molecules. For example, its derivatives have been used in the efficient synthesis of 4H-pyran derivatives, showcasing a one-pot procedure that leverages microwave-assisted condensation for rapid synthesis with high yields, demonstrating the compound's versatility in facilitating organic transformations (Hadiyal et al., 2020).

Material Science and Molecular Engineering

The structural properties of 2-Methyl-2-(pyridin-4-yl)propanenitrile derivatives make them suitable for the development of novel materials. For instance, the synthesis of complexes with multidentate nitrogen ligands, where derivatives of 2-Methyl-2-(pyridin-4-yl)propanenitrile act as ligands, has implications for the development of new catalysts for chemical reactions, including aldol reactions, which are critical in synthesizing various organic compounds (Darbre et al., 2002).

Photophysical Properties and Applications

The chemical versatility of 2-Methyl-2-(pyridin-4-yl)propanenitrile allows for the synthesis of compounds with significant photophysical properties. Research into the synthesis of nicotinonitriles incorporating pyrene and fluorene moieties via a domino condensation reaction demonstrates the potential of 2-Methyl-2-(pyridin-4-yl)propanenitrile derivatives in creating materials for optical and electronic applications, with strong blue-green fluorescence emission suitable for various applications in materials science (Hussein et al., 2019).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes refer to specific safety hazards and precautions related to the compound.

Propriétés

IUPAC Name |

2-methyl-2-pyridin-4-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVCRWNHZFZISU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512013 |

Source

|

| Record name | 2-Methyl-2-(pyridin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(pyridin-4-yl)propanenitrile | |

CAS RN |

79757-31-6 |

Source

|

| Record name | 2-Methyl-2-(pyridin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)